molecular formula C6H6BrN B130446 3-Bromo-5-methylpyridine CAS No. 3430-16-8

3-Bromo-5-methylpyridine

Cat. No.: B130446
CAS No.: 3430-16-8
M. Wt: 172.02 g/mol
InChI Key: ADCLTLQMVAEBLB-UHFFFAOYSA-N
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Description

3-Bromo-5-methylpyridine is an organic compound with the molecular formula C6H6BrN. It is a derivative of pyridine, where a bromine atom is substituted at the third position and a methyl group at the fifth position. This compound is significant in various fields, including pharmaceuticals and organic synthesis, due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

3-Bromo-5-methylpyridine is a key intermediate in the synthesis of various pharmaceutical compounds . It has been reported to be involved in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . The p38α mitogen-activated protein kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

It is known to be used in the synthesis of potent inhibitors of the p38α mitogen-activated protein kinase . These inhibitors are known to interact with the ribose and the phosphate binding site of the enzyme .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role as an intermediate in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors can modulate cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Result of Action

The result of the action of this compound is primarily seen in the final compounds synthesized using it. For instance, the p38α mitogen-activated protein kinase inhibitors synthesized using this compound can inhibit the release of pro-inflammatory cytokines, potentially offering therapeutic benefits in cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Action Environment

The action of this compound is influenced by various environmental factors during its synthesis process. For instance, the yield of the final product can be significantly improved by optimizing the synthesis strategy . Furthermore, the stability and efficacy of the final compounds synthesized using this compound can be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-methylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-5-methylpyridine
  • 3-Bromo-4-methylpyridine
  • 5-Bromo-2-methylpyridine

Comparison: 3-Bromo-5-methylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. For instance, the position of the bromine atom affects the compound’s ability to participate in coupling reactions compared to its isomers .

Properties

IUPAC Name

3-bromo-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCLTLQMVAEBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355844
Record name 3-bromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3430-16-8
Record name 3-Bromo-5-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-bromo-5-methylpyridine contribute to the structure of the synthesized copper(II) complexes?

A1: In the reported research, this compound acts as a ligand in the formation of dinuclear copper(II) complexes. [, ] It coordinates to the copper(II) ions through its pyridine nitrogen atom, contributing to the formation of a Cu2N2O2 core unit within the complex. [] This coordination is crucial for achieving the desired dinuclear structure and influences the overall magnetic properties of the resulting complex.

Q2: What spectroscopic data can be used to characterize this compound and the resulting copper(II) complexes?

A2: this compound can be characterized by standard techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. In the context of the synthesized copper(II) complexes, several spectroscopic techniques are employed for characterization. [] Fourier-transform infrared (FTIR) spectroscopy reveals characteristic vibrations associated with the Cu2N2O2 unit, indicating successful coordination of the ligand to the copper centers. [] Additionally, UV-Vis spectroscopy provides insights into the electronic structure of the complexes, showcasing absorption bands attributed to d-d transitions within the copper(II) ions and ligand-to-metal charge transfer processes. [] Electron spin resonance (ESR) spectroscopy further supports the dinuclear nature of the complexes by exhibiting a half-field signal characteristic of copper(II)-copper(II) dimeric species. []

Q3: Are there any potential applications for these copper(II) complexes containing this compound?

A3: While the provided research primarily focuses on the synthesis and characterization of these copper(II) complexes, their unique structural and magnetic properties make them promising candidates for various applications. Dinuclear copper complexes, in general, have been explored for their potential in catalysis, particularly in oxidation reactions, due to the ability of copper to readily cycle between different oxidation states. Furthermore, the magnetic properties of these complexes, specifically their antiferromagnetic behavior, make them intriguing for potential applications in molecular magnetism and as building blocks for functional materials. [] Further research is necessary to explore and optimize these potential applications.

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